Trioctyl(phenyl)stannane
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Overview
Description
Trioctyl(phenyl)stannane is an organotin compound that features a tin atom bonded to three octyl groups and one phenyl group. Organotin compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Stille coupling reaction . These compounds are known for their stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trioctyl(phenyl)stannane can be synthesized through the reaction of trioctyltin chloride with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
(C8H17)3SnCl+C6H5MgBr→(C8H17)3SnC6H5+MgBrCl
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Trioctyl(phenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenyl group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the electrophile used.
Scientific Research Applications
Trioctyl(phenyl)stannane has several applications in scientific research:
Chemistry: Used in the Stille coupling reaction for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of trioctyl(phenyl)stannane involves its ability to form stable complexes with various substrates. In the Stille coupling reaction, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Another organotin compound used in radical reactions and reductions.
Triphenyltin chloride: Used in similar coupling reactions but with different reactivity and stability profiles.
Uniqueness
Trioctyl(phenyl)stannane is unique due to its combination of three octyl groups and one phenyl group, which provides a balance of stability and reactivity. This makes it particularly useful in specific synthetic applications where other organotin compounds may not be as effective .
Properties
IUPAC Name |
trioctyl(phenyl)stannane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H17.C6H5.Sn/c3*1-3-5-7-8-6-4-2;1-2-4-6-5-3-1;/h3*1,3-8H2,2H3;1-5H; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJNHCSLFHXLMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H56Sn |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579274 |
Source
|
Record name | Trioctyl(phenyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143363-50-2 |
Source
|
Record name | Trioctyl(phenyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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